![molecular formula C21H24N4O4S2 B12165475 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165475.png)
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidinone core, and the final coupling of these fragments. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Molecular Formula
- C : 24
- H : 31
- N : 5
- O : 4
- S : 2
Structural Features
The compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its biological activity. The thiazolidinone moiety contributes to its unique reactivity and potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidinone frameworks have shown effectiveness against various bacterial strains. A study highlighted the synthesis of related compounds that demonstrated broad-spectrum antibacterial activity, suggesting that this compound may also possess similar properties .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Thiazolidinones are known to inhibit certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A recent investigation into thiazolidinone derivatives revealed their ability to target multiple pathways involved in cancer progression, indicating that this compound could be further explored for its anticancer effects .
Anti-inflammatory Properties
Compounds with pyrido[1,2-a]pyrimidine structures have been associated with anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases. The specific structure of this compound may enhance its efficacy in modulating inflammatory responses .
Neuroprotective Effects
The morpholine group present in the compound is often associated with neuroprotective properties. Studies have indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests that the compound may be explored for applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study 1: Antimicrobial Evaluation
A study conducted on thiazolidinone derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The derivatives were synthesized through a multi-step reaction involving the thiazolidinone ring formation and subsequent functionalization. The results showed a significant reduction in bacterial growth, indicating the potential of these compounds in developing new antibiotics.
Study 2: Anticancer Activity Assessment
In vitro studies on pyrido[1,2-a]pyrimidine derivatives revealed their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and disruption of the cell cycle. This case highlights the need for further exploration of the specific compound for its anticancer properties .
Study 3: Neuroprotection in Cellular Models
Research involving morpholine-containing compounds demonstrated their protective effects on neuronal cells exposed to oxidative stress. The study measured cell viability and apoptosis markers, showing that these compounds significantly reduced cell death compared to controls. This reinforces the potential of the compound as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are likely mediated through binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Pyrido[1,2-a]pyrimidinones: Compounds with a similar pyrido[1,2-a]pyrimidinone core.
Morpholine derivatives: Compounds with a similar morpholine group.
Uniqueness
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of these functional groups in a single molecule. This unique structure may confer specific properties and activities that are not observed in other similar compounds, making it a valuable target for further research and development.
Biological Activity
The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on available literature.
Structural Overview
The molecular formula of this compound is C21H25N5O3S with a molecular weight of approximately 473.62 g/mol. The structure includes a thiazolidine moiety, which is known for various biological activities.
Antimicrobial Properties
Research indicates that compounds containing thiazolidine derivatives exhibit significant antimicrobial activity. The thiazolidine moiety has been associated with the inhibition of bacterial strains, including resistant ones like MRSA and VRE. For instance, a study on thiazolidine derivatives showed promising results against selected strains of bacteria and fungi, suggesting that the compound may possess similar antimicrobial properties due to its structural features .
Antioxidant Activity
The antioxidant potential of thiazolidine derivatives has been explored extensively. Compounds similar to the one have shown effective free radical scavenging capabilities, which are crucial in preventing oxidative stress-related diseases. The DPPH assay has been used to evaluate such activity, with some derivatives exhibiting low IC50 values, indicating high potency .
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties. Analogous compounds have been tested against various cancer cell lines using the MTT assay. For example, derivatives similar to this compound demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line, outperforming standard chemotherapeutic agents like Doxorubicin . The mechanism often involves apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Gyrase : Molecular docking studies suggest that the compound may interact with DNA gyrase, an essential enzyme for bacterial DNA replication. This interaction could lead to bacterial cell death .
- Free Radical Scavenging : The presence of specific functional groups in the compound enhances its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage .
- Cell Cycle Modulation : In cancer cells, similar compounds have been shown to induce cell cycle arrest at specific phases, leading to reduced proliferation .
Case Studies and Research Findings
Properties
Molecular Formula |
C21H24N4O4S2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O4S2/c1-14-5-3-6-24-17(14)22-18(23-8-11-29-12-9-23)15(19(24)26)13-16-20(27)25(21(30)31-16)7-4-10-28-2/h3,5-6,13H,4,7-12H2,1-2H3/b16-13- |
InChI Key |
FQIZXQUXZRFKOW-SSZFMOIBSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCOCC4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCOCC4 |
Origin of Product |
United States |
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